N-Boc-3-(Boc-amino)-D-alanine

Peptide Synthesis Chiral Purity Racemization

Procure N-Boc-3-(Boc-amino)-D-alanine for racemization-free Boc-SPPS. This Nα,Nβ-di-Boc-D-Dap derivative uniquely prevents branching and premature deprotection, ensuring high-fidelity incorporation of the diamino acid motif. Essential for NMDA receptor agonist and daptomycin analog synthesis where stereochemical integrity is paramount. Avoids risks associated with mono-Boc or L-enantiomer analogs.

Molecular Formula C13H24N2O6*C12H23N
Molecular Weight 304,34*181,32 g/mole
CAS No. 159652-30-9
Cat. No. B613708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-(Boc-amino)-D-alanine
CAS159652-30-9
SynonymsN-alpha-N-beta-Bis-Boc-D-2,3-diaminopropionic acid*DCHA; Boc-D-Dpr(Boc)*DCHA; Boc-D-Dapa(Boc)*DCHA
Molecular FormulaC13H24N2O6*C12H23N
Molecular Weight304,34*181,32 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-(Boc-amino)-D-alanine (CAS 159652-30-9): A Doubly Protected D-2,3-Diaminopropionic Acid Building Block for Peptide Synthesis


N-Boc-3-(Boc-amino)-D-alanine (CAS 159652-30-9), also referred to as Boc-D-Dap(Boc)-OH or (R)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, is a chiral, non-proteinogenic amino acid derivative belonging to the class of Nα, Nβ-diprotected D-2,3-diaminopropionic acids . It features two acid-labile tert-butyloxycarbonyl (Boc) protecting groups on its α- and β-amino functionalities, making it a versatile building block for solid- and solution-phase peptide synthesis, particularly when orthogonal protection strategies or the introduction of a diamino acid residue is required [1].

N-Boc-3-(Boc-amino)-D-alanine: Why Generic Substitution with Mono-Protected or L-Enantiomeric Analogs Compromises Peptide Synthesis Outcomes


Substituting N-Boc-3-(Boc-amino)-D-alanine with seemingly analogous compounds such as mono-Boc-protected Boc-D-Dap-OH (CAS 76387-70-7), the L-enantiomer Boc-L-Dap(Boc)-OH, or orthogonally protected Fmoc-D-Dap(Boc)-OH (CAS 198544-42-2) introduces significant risks to synthetic fidelity. Mono-protected derivatives leave a free β-amino group that can lead to undesired branching, oligomerization, or premature deprotection during chain assembly [1]. The L-enantiomer yields diastereomeric peptides with altered biological activity and potential immunogenicity, compromising therapeutic development . Orthogonal Fmoc/Boc protection, while useful for specific strategies, is incompatible with Boc-based SPPS protocols that require acid-labile side-chain protection and final HF cleavage . The doubly Boc-protected D-configuration of the target compound uniquely enables direct, racemization-resistant incorporation into Boc-strategy peptides where both amino groups must remain masked until the final global deprotection step.

Quantitative Evidence Guide: N-Boc-3-(Boc-amino)-D-alanine (CAS 159652-30-9) Performance Metrics vs. Analogs


Enantiomeric Purity and Racemization Resistance of N-Boc-3-(Boc-amino)-D-alanine vs. Mono-Boc-D-Dap-OH

The dual Boc protection of N-Boc-3-(Boc-amino)-D-alanine precludes oxazolone formation during activation, a primary pathway for α-carbon racemization in amino acid coupling [1]. In contrast, mono-Boc-protected Boc-D-Dap-OH retains a free β-amino group that can participate in intramolecular cyclization and racemization under standard coupling conditions. Commercial specifications for the target compound consistently report high chemical purity (≥95–98%) , comparable to or exceeding typical mono-Boc analog purities (≥95–98%) , but the structural advantage of bis-protection directly translates to superior configurational stability during multi-step synthesis.

Peptide Synthesis Chiral Purity Racemization

Coupling Efficiency of N-Boc-3-(Boc-amino)-D-alanine in Peptide Bond Formation vs. Unprotected or Mono-Protected Analogs

While direct coupling yield data for N-Boc-3-(Boc-amino)-D-alanine is not explicitly reported in the open literature, class-level evidence demonstrates that N-Boc-protected amino acids consistently achieve high coupling efficiencies (77–95%) under standard peptide synthesis conditions [1]. The bis-Boc protection of the target compound eliminates competing side reactions at the β-amino group, which would otherwise reduce effective yield and complicate purification when using mono-protected Boc-D-Dap-OH. In contrast, Fmoc-D-Dap(Boc)-OH, while orthogonal, requires a different synthetic strategy (Fmoc/tBu) and cannot be used in Boc-based SPPS where acid-labile side-chain protection and final HF cleavage are employed .

Peptide Synthesis Coupling Yield N-Boc Amino Acids

Physical Form and Handling: Dicyclohexylamine (DCHA) Salt of N-Boc-3-(Boc-amino)-D-alanine vs. Free Acid

N-Boc-3-(Boc-amino)-D-alanine is commonly supplied as its dicyclohexylamine (DCHA) salt (CAS 159652-30-9 refers to the salt form), which significantly enhances its physical properties compared to the free acid [1]. The DCHA salt is a stable, crystalline solid that is easier to weigh, store, and handle, whereas many protected amino acid free acids are oils or hygroscopic solids prone to degradation . This formulation reduces variability in weighing and improves reproducibility in automated peptide synthesizers.

Solid-Phase Peptide Synthesis Amino Acid Salts Handling Stability

Orthogonal Protection Compatibility: N-Boc-3-(Boc-amino)-D-alanine in Boc-SPPS vs. Fmoc-D-Dap(Boc)-OH

N-Boc-3-(Boc-amino)-D-alanine is fully compatible with Boc-based solid-phase peptide synthesis (Boc-SPPS), where both Boc groups are removed simultaneously during the final HF cleavage step [1]. In contrast, Fmoc-D-Dap(Boc)-OH (CAS 198544-42-2) employs an orthogonal Fmoc/Boc protection scheme suitable only for Fmoc/tBu SPPS, where the Fmoc group is removed by piperidine and the Boc group by TFA . This fundamental incompatibility means that the Fmoc analog cannot be substituted in Boc-SPPS protocols, which are preferred for synthesizing acid-stable, long, or aggregation-prone peptides.

Boc Chemistry Solid-Phase Peptide Synthesis Protecting Group Strategy

Predicted Physicochemical Properties: N-Boc-3-(Boc-amino)-D-alanine vs. Boc-D-Dap-OH

Computational predictions indicate that N-Boc-3-(Boc-amino)-D-alanine exhibits a pKa of 3.69±0.10 and low aqueous solubility (2.3 g/L at 25°C) . In comparison, Boc-D-Dap-OH (mono-Boc) has a predicted pKa of approximately 3.0–3.5 and higher aqueous solubility due to its free β-amino group. While these are predicted values, they inform solvent selection for coupling reactions and purification steps. The lower solubility of the bis-Boc derivative can be advantageous in precipitation-driven workups, while the mono-Boc analog's higher solubility may complicate isolation.

Physicochemical Properties Solubility Drug Design

N-Boc-3-(Boc-amino)-D-alanine: Validated Research and Industrial Application Scenarios


Synthesis of NMDA Receptor Glycine Site Agonists with GluN2 Subunit Specificity

N-Boc-3-(Boc-amino)-D-alanine serves as a key intermediate in the preparation of potent NMDA receptor glycine site agonists exhibiting GluN2 subunit-specific activity . The dual Boc protection allows for controlled, sequential deprotection to install the diamino acid motif, which is critical for receptor binding and selectivity.

Construction of Macrocyclic Peptides via Ugi-Type Multicomponent Reactions

The high coupling efficiency of N-Boc-protected amino acids (77–95% yields) enables the efficient synthesis of complex α-β-unsaturated alkyl-ester peptide-linked chiral amines, which are subsequently used in Ugi-3CR to assemble oxazole-based macrocycle precursors with potential antibiotic activity [1].

Solid-Phase Peptide Synthesis (SPPS) of Daptomycin and Cyclic Lipodepsipeptide Analogs

In Boc-SPPS protocols, N-Boc-3-(Boc-amino)-D-alanine provides a racemization-resistant D-Dap residue that is deprotected simultaneously with other Boc groups during final HF cleavage, facilitating the synthesis of complex cyclic peptides such as daptomycin analogs where stereochemical integrity is paramount [2].

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